Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate

Lipophilicity Synthetic Intermediate Workup LogP

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS 40034-46-6, MW 322.36, C₁₉H₁₈N₂O₃) is a synthetic quinolone-3-carboxylate ester intermediate that occupies a critical late-stage position in the synthesis of the quinolone antibiotic Rosoxacin (R693580), an agent with demonstrated activity against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae. Unlike the final active pharmaceutical ingredient (Rosoxacin, a carboxylic acid) or earlier intermediates (e.g., 7‑bromo derivatives), this compound presents a unique profile of physical properties and synthetic positioning that directly influences procurement decisions for medicinal chemistry and process development groups.

Molecular Formula C19H18N2O3
Molecular Weight 322.4 g/mol
CAS No. 40034-46-6
Cat. No. B106023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate
CAS40034-46-6
Synonyms1-Ethyl-1,4-dihydro-4-oxo-7-(4-pyridinyl)-3-quinolinecarboxylic Acid Ethyl Ester
Molecular FormulaC19H18N2O3
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=O)C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)OCC
InChIInChI=1S/C19H18N2O3/c1-3-21-12-16(19(23)24-4-2)18(22)15-6-5-14(11-17(15)21)13-7-9-20-10-8-13/h5-12H,3-4H2,1-2H3
InChIKeyOHZAFYAURIOSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS 40034-46-6): Chemical Identity and Procurement Significance for Rosoxacin Synthesis


Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate (CAS 40034-46-6, MW 322.36, C₁₉H₁₈N₂O₃) is a synthetic quinolone-3-carboxylate ester intermediate that occupies a critical late-stage position in the synthesis of the quinolone antibiotic Rosoxacin (R693580), an agent with demonstrated activity against Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae . Unlike the final active pharmaceutical ingredient (Rosoxacin, a carboxylic acid) or earlier intermediates (e.g., 7‑bromo derivatives), this compound presents a unique profile of physical properties and synthetic positioning that directly influences procurement decisions for medicinal chemistry and process development groups [1].

Why Rosoxacin Intermediates Cannot Be Interchanged: The Case for Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate


In the synthetic route to Rosoxacin, subtle structural variations among quinolone-3-carboxylate intermediates produce large differences in physicochemical properties—logP can shift by over 0.4 units, melting points span a >120 °C range, and molecular weight differences of nearly 30 Da alter chromatographic behavior [1]. The N¹‑ethyl‑7‑(4‑pyridyl) substitution pattern of the target compound eliminates the need for a palladium‑catalyzed coupling step required by earlier brominated intermediates, directly affecting step count, catalyst cost, and purity profile of the final API [2]. Generic substitution without accounting for these quantifiable parameters risks introducing process inefficiencies, metal contamination, or failed identity testing in regulated environments.

Quantitative Differentiation Evidence for Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate vs. Closest Analogs


LogP Difference Dictates Extractability Advantage Over Rosoxacin

The target compound exhibits a computed LogP of 2.53, compared to Rosoxacin's LogP of 1.94, measured using the same proprietary SIELC algorithm [1]. The 0.59 log unit increase in lipophilicity translates to an approximately 3.9‑fold higher octanol/water partition coefficient, making the ethyl ester significantly more amenable to organic solvent extraction during synthetic workup prior to final hydrolysis [2].

Lipophilicity Synthetic Intermediate Workup LogP

Melting Point Provides Unambiguous Identity Verification vs. Rosoxacin

The target compound has a reported melting point of 169–170.5 °C (from isopropanol), while Rosoxacin melts at 290 °C [1][2]. This large 120 °C difference allows straightforward melting point determination to confirm intermediate identity and distinguish it from the final API, reducing the risk of cross-contamination in multi‑step synthesis campaigns.

Quality Control Melting Point Identity Testing

One‑Step Conversion to Rosoxacin Eliminates Palladium Coupling Required by 7‑Bromo Intermediate

According to the published Rosoxacin synthesis route, the target compound is the immediate precursor: it undergoes ester hydrolysis (saponification) to yield Rosoxacin in a single step [1]. In contrast, the alternative 7‑bromo‑1‑ethyl ester (CAS 131993-96-9) requires a palladium‑catalyzed cross‑coupling with a pyridyl donor, followed by hydrolysis—a two‑step sequence that introduces additional catalyst cost, metal impurity risk, and lower overall yield .

Synthetic Efficiency Step Reduction Late‑Stage Intermediate

Purity Specification and Analytical Traceability Confirm Readiness for cGMP Intermediate Use

Commercially, the target compound is offered with a standard purity of 97% (HPLC) and is supported by batch‑specific certificates of analysis including NMR, HPLC, and GC data . While the 7‑bromo intermediate is also specified at 98%, the target compound's direct applicability to the final hydrolysis step—without metal‑catalyzed chemistry—means the purity profile does not need to account for palladium residue, a common concern with the bromo intermediate .

Purity HPLC NMR Procurement Specification

High‑Value Application Scenarios for Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate


Late‑Stage Rosoxacin API Manufacturing

Pharmaceutical chemical manufacturers producing Rosoxacin under cGMP conditions leverage this compound as the penultimate intermediate. The single‑step conversion (ester hydrolysis) eliminates palladium‑catalyzed coupling, avoiding metal impurity concerns and reducing the purification burden [1]. The melting point gap of 120 °C versus Rosoxacin provides a clear identity check before final release [2].

Process Chemistry Route Scouting and Optimization

Medicinal chemistry and process R&D teams evaluating Rosoxacin synthetic routes use this intermediate to benchmark step economy. Compared to the 7‑bromo route (2 steps), the direct hydrolysis approach saves one synthetic operation, which correlates with higher overall yield and lower cost of goods in scaled production [1].

Analytical Method Development and Reference Standard Qualification

Analytical laboratories developing HPLC methods for Rosoxacin impurity profiling employ this compound as a key reference standard. Its distinct LogP (2.53 vs. 1.94 for Rosoxacin) and molecular weight (322.36 vs. 294.31) facilitate chromatographic separation and MS detection, enabling accurate quantitation of residual ester in API batches [1][2].

Academic and Industrial Quinolone Structure–Activity Relationship (SAR) Studies

Investigators exploring the antibacterial SAR of 7‑pyridyl quinolones use this protected ester as a stable, crystalline intermediate that can be hydrolyzed on demand to the free carboxylic acid. The well‑characterized physical properties (mp 169–170.5 °C, LogP 2.53) ensure reproducible handling across different laboratories [1].

Quote Request

Request a Quote for Ethyl 1-ethyl-1,4-dihydro-4-oxo-7-(4-pyridyl)quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.